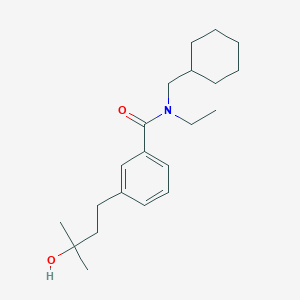

N-(cyclohexylmethyl)-N-ethyl-3-(3-hydroxy-3-methylbutyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of similar benzamide compounds often involves the Bischler-Napieralski reaction, which cyclizes hydroxybutyl benzamides into more complex structures (Browne, Skelton, & White, 1981).

- Other benzamides have been synthesized through direct coupling and subsequent deprotection processes (Lin & Liu, 1985).

Molecular Structure Analysis

- X-ray crystallographic analysis is a common method to determine the molecular structure of benzamide derivatives, as seen in the study of 3,4-dimethoxyphenyl derivatives (Browne, Skelton, & White, 1981).

- Structural analysis of similar compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, involves methods like X-ray diffraction and spectroscopic techniques (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Chemical Reactions and Properties

- Benzamides can undergo various chemical reactions, including cyclization, as demonstrated in the synthesis of pyrroles (Browne, Skelton, & White, 1981).

- The reactivity and selectivity of benzamide derivatives in chemical reactions can be influenced by different substituents and reaction conditions (Constantino & Iley, 2004).

Physical Properties Analysis

- The physical properties of benzamide derivatives, such as solubility, are critical in determining their potential application in various fields. For example, acyclic nucleosides like DHPBU exhibit excellent water solubility, an important factor for pharmaceutical formulations (Lin & Liu, 1985).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, of benzamide derivatives can be influenced by their molecular structure. For example, the introduction of certain functional groups can enhance or diminish their reactivity in specific chemical reactions (Constantino & Iley, 2004).

- Additionally, the electronic properties, like HOMO and LUMO energies, are important in understanding the chemical behavior of these compounds (Demir et al., 2015).

Aplicaciones Científicas De Investigación

Rate Acceleration in Polar Solvents

Research by Aggarwal et al. (2002) on the Baylis-Hillman reaction highlights the significant acceleration of reactions between cyclohexenone and benzaldehyde in water and formamide, implicating the dominant role of hydrogen bonding over hydrophobic effects. This study suggests potential applications of similar compounds in catalyzing organic reactions under environmentally friendly conditions (Aggarwal, Dean, Mereu, & Williams, 2002).

Bischler-Napieralski Reaction

Browne, Skelton, and White (1981) explored the Bischler-Napieralski reaction to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-aryl-4-hydroxybutyl)benzamides. This research demonstrates the synthetic utility of benzamide derivatives in creating complex heterocyclic structures, which are prevalent in many pharmaceuticals (Browne, Skelton, & White, 1981).

Synthesis of Cyclic Dipeptidyl Ureas

Sañudo, Marcaccini, Basurto, and Torroba (2006) reported the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This study presents an innovative approach to creating pseudopeptidic triazines, highlighting the versatility of benzamide derivatives in synthesizing novel bioactive compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Designing Single-Molecule Magnets

Costes, Vendier, and Wernsdorfer (2010) discussed the use of benzamide derivatives in coordinating with copper ions to yield metalloligands. These metalloligands, in turn, react with lanthanide salts to produce tetranuclear complexes, demonstrating potential applications in creating single-molecule magnets and advancing materials science (Costes, Vendier, & Wernsdorfer, 2010).

Copper-Catalyzed Amidation of Alkanes

Tran, Li, Driess, and Hartwig (2014) explored the copper-catalyzed amidation and imidation of unactivated alkanes, demonstrating a rare reaction pathway. This research underlines the potential of benzamide derivatives in developing novel catalytic reactions for the functionalization of alkanes, which could have significant implications in synthetic chemistry (Tran, Li, Driess, & Hartwig, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)-N-ethyl-3-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO2/c1-4-22(16-18-9-6-5-7-10-18)20(23)19-12-8-11-17(15-19)13-14-21(2,3)24/h8,11-12,15,18,24H,4-7,9-10,13-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLZBZPHFHNSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCCC1)C(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylmethyl)-N-ethyl-3-(3-hydroxy-3-methylbutyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)

![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)